molecular formula C14H19NO4 B3097636 (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate CAS No. 1314751-83-1

(S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate

Cat. No.: B3097636
CAS No.: 1314751-83-1
M. Wt: 265.3 g/mol
InChI Key: VDDHFOBXAAWISX-LBPRGKRZSA-N
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Description

(S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, which includes a benzyl group and a hydroxypropanamido moiety, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetate, benzylamine, and a suitable chiral catalyst.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction rates and yields.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions and can be scaled up to produce large quantities of the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used, such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The oxidation of the hydroxy group may yield a ketone or aldehyde.

    Reduction: Reduction can lead to the formation of alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Pathway Modulation: It can modulate various biochemical pathways, influencing cellular processes such as metabolism, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-benzyl 2-(2-benzyl-3-hydroxypropanamido)acetate: This compound shares a similar structure but with a benzyl group instead of an ethyl group.

    N-Isobutyl-2-benzyl-3-hydroxypropanamide: Another structurally related compound with different substituents.

Uniqueness

(S)-ethyl 2-(2-benzyl-3-hydroxypropanamido)acetate is unique due to its specific chiral configuration and the presence of both benzyl and hydroxypropanamido groups

Properties

IUPAC Name

ethyl 2-[[(2S)-2-benzyl-3-hydroxypropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-19-13(17)9-15-14(18)12(10-16)8-11-6-4-3-5-7-11/h3-7,12,16H,2,8-10H2,1H3,(H,15,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDHFOBXAAWISX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H](CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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